molecular formula C24H27N3O5 B11185170 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B11185170
M. Wt: 437.5 g/mol
InChI Key: KKAOMBYUAXBYAU-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with suitable reagents.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of the quinazolinone core with cyclohexyl halides under basic conditions.

    Acylation: The final step involves the acylation of the quinazolinone derivative with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. This can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-methylacetamide
  • 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-ethylacetamide

Uniqueness

The uniqueness of 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the methoxy substituents can affect its lipophilicity, stability, and interaction with biological targets.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C24H27N3O5/c1-31-20-13-18-19(14-21(20)32-2)26(15-22(28)25-16-9-5-3-6-10-16)24(30)27(23(18)29)17-11-7-4-8-12-17/h3,5-6,9-10,13-14,17H,4,7-8,11-12,15H2,1-2H3,(H,25,28)

InChI Key

KKAOMBYUAXBYAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3)C4CCCCC4)OC

Origin of Product

United States

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